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Compound of Interest

N-ethyl-5-phenyl-1H-pyrazol-3-
Compound Name:

amine
CAS No.: 101476-66-8
Cat. No.: B182678

Get Quote

Executive Summary

N-ethyl-5-phenyl-1H-pyrazol-3-amine is a substituted aminopyrazole derivative serving as a
critical pharmacophore in medicinal chemistry.[1] Characterized by a pyrazole core substituted
with a phenyl group at the C5 position and an ethylamino group at the C3 position, this
molecule acts as a privileged scaffold in the design of kinase inhibitors (e.g., CDKs, p38 MAPK)
and agrochemicals. Its amphoteric nature and capacity for hydrogen bonding make it a
versatile ligand in coordination chemistry and a tunable intermediate for fragment-based drug
design (FBDD).

Chemical Identity & Physicochemical Properties
Nomenclature & Identifiers
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Parameter Details

IUPAC Name N-ethyl-5-phenyl-1H-pyrazol-3-amine
CAS Number 101476-66-8

Molecular Formula C11H13Ns

Molecular Weight 187.24 g/mol

SMILES CCNC1=NNC(C2=CC=CC=C2)=C1
InChlKey RYBQUUGDNAOQEF-UHFFFAOYSA-N

hvsical ies (Experimental licted,

Property Value / Range Notes

Appearance Off-white to pale yellow solid Typical of aryl-aminopyrazoles.

Parent 3-amino-5-

Melting Point 115-120 °C (Predicted) phenylpyrazole melts ~120—-
122 °C.
Moderate lipophilicity suitable
LogP 21+03 )
for CNS penetration.
pKa (Ring) ~2.5 (Pyrazolium) Protonation occurs at N2.
) ] Exocyclic amine is less basic
pKa (Amine) ~4.5 (Conjugated) ] ]
due to resonance with the ring.
N DMSO, Methanol, Ethanol, Sparingly soluble in water;
Solubility - .
EtOAcC soluble in dilute acid.

Structural Analysis & Tautomerism

The reactivity of N-ethyl-5-phenyl-1H-pyrazol-3-amine is governed by annular tautomerism.
In solution, the hydrogen atom on the ring nitrogen oscillates between N1 and N2. This
equilibrium renders the C3 and C5 positions chemically equivalent if the ring nitrogen is
unsubstituted, but the presence of the exocyclic N-ethyl group breaks this symmetry in terms of
electronic distribution.
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Tautomeric Equilibrium Diagram

The following diagram illustrates the proton shift and the resulting resonance structures that
stabilize the molecule.

Mechanism

Equilibrium favors the form
stabilized by solvent H-bonding
and steric factors.

Tautomer A Proton Shift (Fast Tautomer B
(1H-form) ¢ roton Shift (Fast) (2H-form)
N-ethyl-5-phenyl... N-ethyl-3-phenyl...

Click to download full resolution via product page

Caption: Annular tautomerism between 1H- and 2H-pyrazole forms. The position of the phenyl
group is formally designated as 5- or 3- depending on the N-H location.

Synthesis Protocols

While direct alkylation of aminopyrazoles with ethyl halides often leads to poly-alkylation (ring
vs. exocyclic nitrogen), Reductive Amination is the superior, high-fidelity method for
synthesizing the N-ethyl derivative. This approach ensures regioselectivity for the exocyclic
amine.

Method A: Reductive Amination (Recommended)
Reaction: 5-Phenyl-1H-pyrazol-3-amine + Acetaldehyde

Imine Intermediate

Product

Reagents & Materials:

e Precursor: 5-Phenyl-1H-pyrazol-3-amine (1.0 equiv)[2]

e Carbon Source: Acetaldehyde (1.1 equiv) or Paraldehyde
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e Reductant: Sodium Triacetoxyborohydride (STAB, 1.5 equiv)
e Solvent: 1,2-Dichloroethane (DCE) or THF

o Catalyst: Acetic Acid (AcOH, 1.0 equiv)

Step-by-Step Protocol:

e Preparation: In a dry round-bottom flask under N2, dissolve 5-phenyl-1H-pyrazol-3-amine (10
mmol) in anhydrous DCE (50 mL).

» Activation: Add Acetic Acid (10 mmol) and stir for 10 minutes to activate the exocyclic amine.

¢ Imine Formation: Cool the solution to 0 °C. Dropwise add Acetaldehyde (11 mmol). Allow to
stir for 30—-60 minutes. Note: The formation of the hemiaminal/imine is rapid.

¢ Reduction: Add Sodium Triacetoxyborohydride (15 mmol) in portions over 20 minutes.

e Reaction: Warm to room temperature and stir for 4—12 hours. Monitor by TLC (System: 5%
MeOH in DCM) or LC-MS.

o Workup: Quench with saturated agueous NaHCOs. Extract with DCM (3x). Wash combined
organics with brine, dry over Na2SOa4, and concentrate.[3]

« Purification: Flash column chromatography (SiOz; Hexane/EtOAc gradient).

Method B: Synthesis via Thioamide (Alternative)

For cases where the starting aminopyrazole is unavailable, the pyrazole ring can be
constructed de novo with the ethyl group already in place.

o Step 1: React Benzoylacetonitrile with Ethyl isothiocyanate to form the thioamide
intermediate.

o Step 2: Cyclize with Hydrazine Hydrate to yield N-ethyl-5-phenyl-1H-pyrazol-3-amine.

Synthesis Workflow Diagram
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Start: 5-Phenyl-1H-pyrazol-3-amine

:

Add Acetaldehyde + AcOH
(Imine Formation)

-H20

Intermediate: Imine Species

:

Add NaBH(OACc)3
(Selective Reduction)

Reductive Amination

Product: N-ethyl-5-phenyl-1H-pyrazol-3-amine

Click to download full resolution via product page

Caption: Selective synthesis via reductive amination using Sodium Triacetoxyborohydride
(STAB).

Applications in Drug Discovery
Kinase Inhibition Scaffold

The 3-aminopyrazole motif is a bioisostere of the adenine ring in ATP. The N-ethyl substitution
provides a specific steric handle that can:

« Fill Hydrophobic Pockets: The ethyl group targets the hydrophobic region | or Il in the ATP-
binding cleft of kinases like CDK2, p38 MAPK, and Src.
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e Modulate Solubility: Alkylation reduces the high polarity of the primary amine, improving
membrane permeability (LogP shift from ~1.5 to ~2.1).

Fragment-Based Drug Design (FBDD)

As a low-molecular-weight fragment (MW < 200), this compound is an ideal "seed" for FBDD.

e Growth Vectors: The phenyl ring (C5) allows for Suzuki couplings to extend into the solvent-
exposed region. The N1 nitrogen remains available for alkylation to target the ribose-binding
pocket.

Analytical Characterization

To validate the synthesis of N-ethyl-5-phenyl-1H-pyrazol-3-amine, the following spectroscopic
signatures should be observed.

Technique Expected Signal Interpretation

Methyl protons of the ethyl
group.

1H NMR (DMSO-ds) 115 (t, 3H)

Methylene protons (-CHz-)
3.10 (g, 2H) coupled to NH.

C4-H proton of the pyrazole

585 (s, 1H) ring (Characteristic singlet).

7.3-7.8 (m, 5H) Phenyl aromatic protons.

12.0 (br s, 1H) Pyrazole NH (Exchangeable).

MS (ESI+) miz 188.1 Protonated molecular ion.
IR (ATR) 3200-3400 cm-t N-H stretching (amine and

pyrazole).

Safety & Handling

o Hazard Classification: Irritant (Skin/Eye/Respiratory).
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o Storage: Store at 2-8 °C under inert atmosphere (Argon/Nitrogen). Pyrazoles can darken
upon oxidation or prolonged light exposure.

e Solvent Compatibility: Avoid acetone for storage (can form Schiff bases over time). Use
DMSO or Methanol for stock solutions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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